molecular formula C17H30N2O3 B15166040 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol CAS No. 627520-31-4

5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol

Cat. No.: B15166040
CAS No.: 627520-31-4
M. Wt: 310.4 g/mol
InChI Key: FFBKOPASUYOFCF-UHFFFAOYSA-N
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Description

5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanol backbone with two ethylamino groups and a dimethoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,5-dimethoxyphenethylamine with an appropriate alkyl halide, followed by further functionalization to introduce the ethylamino groups and the pentanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups results in primary or secondary amines.

Scientific Research Applications

5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and toxicity profiles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A simpler analog with similar structural features but lacking the additional ethylamino and pentanol groups.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A related compound known for its psychoactive properties and interaction with serotonin receptors.

    2-(2,5-Dimethoxyphenyl)ethanamine: Another analog with a similar core structure but different functional groups.

Uniqueness

5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

627520-31-4

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

5-[2-[2-(2,5-dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol

InChI

InChI=1S/C17H30N2O3/c1-21-16-6-7-17(22-2)15(14-16)8-10-19-12-11-18-9-4-3-5-13-20/h6-7,14,18-20H,3-5,8-13H2,1-2H3

InChI Key

FFBKOPASUYOFCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNCCNCCCCCO

Origin of Product

United States

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